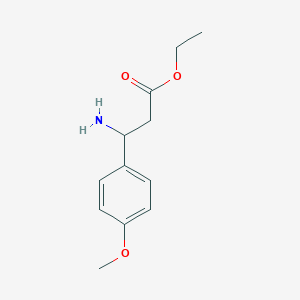

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate

Description

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate is a β-amino ester derivative featuring a 4-methoxyphenyl substituent. The compound is synthesized via condensation of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with ammonium formate in ethanol under reflux, yielding a high purity product (92%) characterized by distinct $ ^1H $ and $ ^{13}C $ NMR signals . Its structural conformation and reactivity make it versatile for further functionalization, including Mannich reactions and demethylation steps .

Properties

IUPAC Name |

ethyl 3-amino-3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUNPGDQFVGWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by reduction with sodium borohydride . The reaction conditions typically include:

Temperature: Room temperature to 60°C

Solvent: Ethanol or methanol

Catalyst: Ammonium acetate

Reducing Agent: Sodium borohydride

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, alkylating agents

Major Products Formed

Oxidation Products: Nitro derivatives

Reduction Products: Alcohols

Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies of enzyme interactions and protein binding.

Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate belongs to a broader class of β-amino esters with diverse aryl substituents. Key analogs and their distinguishing features are outlined below:

Substituent Variations on the Phenyl Ring

Key Observations :

- Electron-donating groups (e.g., 4-methoxy, 4-ethoxy) increase resonance stabilization of the aromatic ring, favoring electrophilic substitution reactions .

- Electron-withdrawing groups (e.g., 4-nitro) reduce electron density, making the compound more reactive in nucleophilic environments .

Ester Group Modifications

Key Observations :

- Methyl esters exhibit faster hydrolysis rates compared to ethyl esters due to reduced steric hindrance .

- Ethyl esters are preferred for prolonged stability in biological assays .

Hydrochloride Salts

Hydrochloride salts improve aqueous solubility and crystallinity, facilitating purification and formulation:

- This compound hydrochloride (CAS 167834-29-9): Used in high-throughput screening for tuberculosis inhibitors .

- Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS 283613-07-0): Stabilizes the amine group for nitro reduction reactions .

Demethylation and Coupling Reactions

- Demethylation with BBr$_3$ yields phenolic intermediates (e.g., Compound 14 in ), critical for further functionalization .

- Suzuki-Miyaura coupling introduces aryl/heteroaryl groups, enhancing diversity for structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate, a compound classified as an amino ester, exhibits a range of biological activities attributed to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C₁₁H₁₅NO₃

- Molecular Weight: Approximately 209.24 g/mol

Structural Features:

- Ethyl Ester Group: Enhances lipophilicity and bioavailability.

- Amino Group: Capable of forming hydrogen bonds with biological macromolecules.

- Para-Methoxyphenyl Substituent: Influences interaction with biological targets through hydrophobic interactions.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Hydrogen Bonding: The amino group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

- Hydrophobic Interactions: The methoxyphenyl group can engage in hydrophobic interactions, affecting receptor binding and enzyme-substrate dynamics.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound may possess anti-inflammatory and analgesic effects. These properties are particularly relevant for developing treatments for conditions characterized by chronic pain and inflammation.

Antioxidant Activity

This compound has been shown to exhibit antioxidant properties. In studies utilizing the DPPH radical scavenging method, derivatives of this compound demonstrated significant radical scavenging activity, suggesting potential applications in combating oxidative stress-related diseases .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines. For instance, it has been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, showing higher cytotoxic effects on U-87 cells compared to MDA-MB-231 cells .

Data Summary

| Activity | Method | Findings |

|---|---|---|

| Anti-inflammatory | In vitro assays | Potential modulation of inflammatory pathways |

| Analgesic | Pain models in vivo | Significant reduction in pain responses |

| Antioxidant | DPPH radical scavenging assay | Higher antioxidant activity than ascorbic acid |

| Anticancer | MTT assay on cancer cell lines | Selective cytotoxicity against U-87 cells |

Case Studies

-

Anti-inflammatory Effects:

A study explored the anti-inflammatory potential of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups. -

Antioxidant Capacity:

In a comparative analysis, derivatives of this compound were subjected to DPPH assays alongside well-known antioxidants. The results demonstrated that these derivatives had comparable or superior antioxidant activity. -

Cytotoxicity Against Cancer Cells:

A focused investigation on the anticancer properties revealed that this compound exhibited IC50 values indicating effective inhibition of cell proliferation in glioblastoma cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.